molecular formula C7H2BrClFNO3 B12973558 3-Bromo-5-fluoro-4-nitrobenzoyl chloride

3-Bromo-5-fluoro-4-nitrobenzoyl chloride

Cat. No.: B12973558
M. Wt: 282.45 g/mol
InChI Key: MXURBNPGWOBLPB-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-nitrobenzoyl chloride is an organic compound with the molecular formula C7H2BrClFNO3 It is a derivative of benzoyl chloride, featuring bromine, fluorine, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-nitrobenzoyl chloride typically involves multi-step reactions starting from benzene derivatives. The process may include:

    Nitration: Introduction of the nitro group using nitric acid and sulfuric acid.

    Bromination: Addition of bromine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor.

    Chlorination: Conversion to the benzoyl chloride derivative using thionyl chloride or oxalyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The nitro, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

Major Products

    Aminobenzoyl Derivatives: From the reduction of the nitro group.

    Substituted Benzoyl Chlorides: From nucleophilic substitution reactions.

Scientific Research Applications

3-Bromo-5-fluoro-4-nitrobenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-nitrobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro, fluoro, and bromo) on the benzene ring makes it highly reactive in substitution reactions. The molecular targets and pathways depend on the specific application and the nature of the reactants involved.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-nitrobenzotrifluoride: Similar structure but with trifluoromethyl group instead of fluorine.

    3-Fluoro-4-nitrobenzoyl chloride: Lacks the bromine substituent.

    4-Nitrobenzoyl chloride: Lacks both bromine and fluorine substituents.

Uniqueness

3-Bromo-5-fluoro-4-nitrobenzoyl chloride is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C7H2BrClFNO3

Molecular Weight

282.45 g/mol

IUPAC Name

3-bromo-5-fluoro-4-nitrobenzoyl chloride

InChI

InChI=1S/C7H2BrClFNO3/c8-4-1-3(7(9)12)2-5(10)6(4)11(13)14/h1-2H

InChI Key

MXURBNPGWOBLPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(=O)Cl

Origin of Product

United States

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